molecular formula C14H12F3N3O2 B1621179 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 519056-64-5

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B1621179
CAS No.: 519056-64-5
M. Wt: 311.26 g/mol
InChI Key: NISKCTNAMXUPLM-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring, followed by the introduction of the trifluoromethyl group and the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)12-7-9(19-13(18)20-12)8-2-3-10-11(6-8)22-5-1-4-21-10/h2-3,6-7H,1,4-5H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISKCTNAMXUPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC(=NC(=N3)N)C(F)(F)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384612
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-64-5
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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